molecular formula C9H7F2NO3 B3009211 2-[(3,5-Difluorophenyl)formamido]acetic acid CAS No. 923691-92-3

2-[(3,5-Difluorophenyl)formamido]acetic acid

Cat. No.: B3009211
CAS No.: 923691-92-3
M. Wt: 215.156
InChI Key: CRKGNCMDWYCYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biological Activity

2-[(3,5-Difluorophenyl)formamido]acetic acid is a compound of interest in biochemical research due to its potential applications in proteomics and its unique structural properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

This compound is characterized by the presence of a difluorophenyl group attached to a formamido-acetic acid moiety. Its chemical structure allows for various reactions, including oxidation and substitution, which are essential for its biological activity.

PropertyValue
Molecular FormulaC₉H₈F₂N₂O₃
Molecular Weight220.17 g/mol
SolubilitySoluble in DMSO and water
Melting PointNot specified

The mode of action for this compound involves interaction with specific enzymes and proteins. The compound can alter enzymatic activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways:

  • Enzyme Inhibition : It has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
  • Protein Interactions : The compound can modulate protein-protein interactions, impacting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : It has been shown to reduce the expression of pro-inflammatory markers such as iNOS and COX-2 in vitro, indicating potential applications in inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on HDAC Inhibition : A study demonstrated that fluorinated peptoid-based inhibitors, including derivatives similar to this compound, exhibited enhanced selectivity towards HDAC6. The compound's unique binding mode was attributed to its difluorophenyl group, which increased inhibitory potency compared to non-fluorinated analogs .
  • Cell Line Studies : In vitro assays using various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis

When compared to structurally similar compounds such as 3,5-difluorophenylacetic acid and (3,5-difluorophenyl)acetic acid methyl ester, this compound demonstrates distinct reactivity due to its formamido group. This modification enhances its ability to interact with biological targets effectively.

CompoundAnticancer ActivityMechanism of Action
This compoundModerateHDAC inhibition
3,5-Difluorophenylacetic acidLowNon-specific
(3,5-Difluorophenyl)acetic acid methyl esterLowNon-specific

Properties

IUPAC Name

2-[(3,5-difluorobenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c10-6-1-5(2-7(11)3-6)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKGNCMDWYCYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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